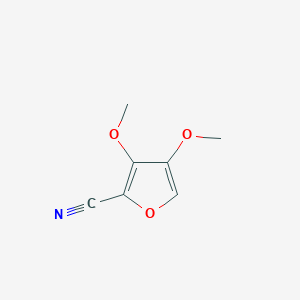
4-Méthoxy-2-nitrobenzoate de méthyle
Vue d'ensemble
Description
Methyl 4-methoxy-2-nitrobenzoate is a chemical compound with potential applications in various fields of chemistry. Its synthesis, molecular structure, chemical reactions, and properties have been the subject of several studies. This compound is synthesized through specific chemical pathways, and its structure has been analyzed using various spectroscopic techniques.
Synthesis Analysis
The synthesis of Methyl 4-methoxy-2-nitrobenzoate involves several chemical reactions starting from basic organic compounds. For example, the synthesis of related compounds involves nitration reactions, esterification, and methoxylation processes with specific reactants under controlled conditions to achieve high purity and yield. The synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination, hydrolysis, cyanidation, methoxylation, and esterification steps, is indicative of the complexity and specificity of the synthesis process for such compounds (Chen Bing-he, 2008).
Applications De Recherche Scientifique
Synthèse chimique
“Le 4-méthoxy-2-nitrobenzoate de méthyle” est utilisé dans la synthèse de divers composés chimiques . C’est un intermédiaire clé dans la production d’une large gamme de produits chimiques .
Catalyseur en estérification
Ce composé est utilisé dans le processus d’estérification, où il réagit avec divers acides benzoïques en présence d’un catalyseur acide . Dans une étude, les catalyseurs métalliques de zirconium avec du Ti fixe ont montré la meilleure activité .
Production de composés de benzoate de méthyle
“Le this compound” est utilisé dans la production de composés de benzoate de méthyle (MB) . Ces composés ont une faible toxicité et sont principalement utilisés dans les parfums et comme solvants .
Agent aromatisant
Les composés de benzoate de méthyle, qui peuvent être synthétisés à partir du “this compound”, ont une saveur fruitée et peuvent être utilisés dans les sirops d’ananas, de fraise et de cerise .
Solvant dans le caoutchouc de résine
Le benzoate de méthyle, synthétisé à partir du “this compound”, agit comme un solvant dans le caoutchouc de résine .
Matière première pour un médicament antitumoral
“Le p-bromobenzoate de méthyle”, qui peut être synthétisé à partir du “this compound”, est la principale matière première du pémétrexèd disodique, un médicament antitumoral .
Matière première pour un composé antifongique
“Le p-bromobenzoate de méthyle” est également utilisé dans la synthèse de la diglitine A
Mécanisme D'action
Target of Action
Methyl 4-methoxy-2-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures
Mode of Action
For instance, they can undergo direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Biochemical Pathways
Nitro compounds can affect various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the bioavailability of Methyl 4-methoxy-2-nitrobenzoate.
Propriétés
IUPAC Name |
methyl 4-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDQNMBIHKQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589913 | |
| Record name | Methyl 4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181871-73-8 | |
| Record name | Methyl 4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
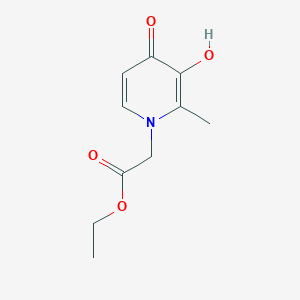
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
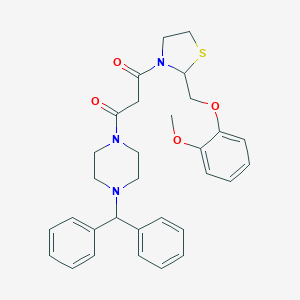
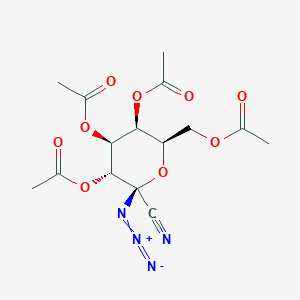
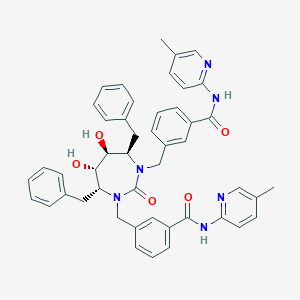
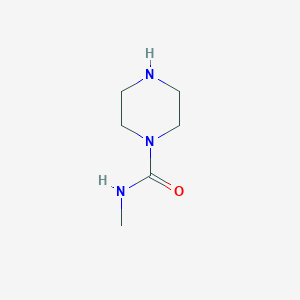
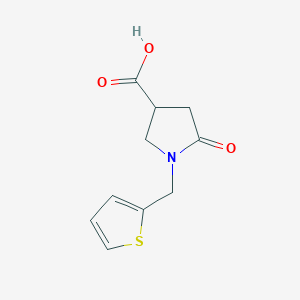
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)

